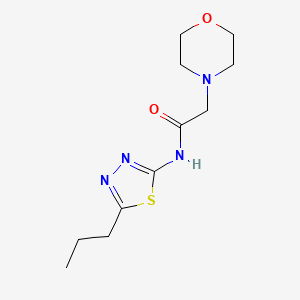

2-(4-morpholinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Synthesis Analysis

- A study by Gul et al. (2017) describes the synthesis of related 2,5-disubstituted 1,3,4-oxadiazole compounds, emphasizing the use of different organic acids transformed into esters, hydrazides, and then thiols, which are then stirred with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).

- Wang et al. (2010) discuss the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, highlighting a focus on creating diverse structures (Wang et al., 2010).

Molecular Structure Analysis

- Galushchinskiy et al. (2017) provide insights into the crystal structures of similar oxothiazolidin-2-ylidene)acetamides, offering a comparative analysis with related structures (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

- The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives discussed by Yu et al. (2014) showcases the use of carbodiimide condensation in their preparation, hinting at specific chemical reactions and properties associated with similar compounds (Yu et al., 2014).

Physical Properties Analysis

- Boechat et al. (2011) detail the crystal structures of related compounds, focusing on molecular orientations and intermolecular interactions that can give insights into the physical properties of similar acetamides (Boechat et al., 2011).

Chemical Properties Analysis

- The research by Kanagarajan et al. (2010) on biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides offers insights into the chemical properties and potential activities of related compounds, especially regarding their antibacterial and antifungal activities (Kanagarajan et al., 2010).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated that derivatives similar to 2-(4-morpholinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide possess significant antimicrobial and antifungal activities. For instance, a study by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showed promising antimicrobial and hemolytic activity against selected microbial species, indicating the potential for these compounds in developing new antimicrobial agents (Gul et al., 2017).

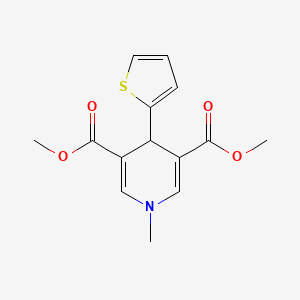

Synthesis and Evaluation of Novel Compounds

The synthesis of novel chemical entities derived from 2-(4-morpholinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been a focus of research, aiming to explore their potential pharmacological properties. A study highlighted the synthesis of novel thiadiazole derivatives with potential antidiabetic efficacy in animal models, showcasing the versatility of thiadiazole compounds in therapeutic applications (Rao et al., 2012).

Antitubercular and Antifungal Activity

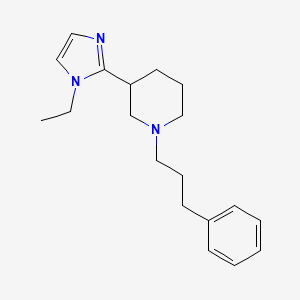

Further investigations into thiadiazole derivatives have revealed their potential in antitubercular and antifungal applications. Research conducted by Syed et al. (2013) on novel imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant activity against both antitubercular and antifungal strains, underscoring the therapeutic potential of these compounds in treating infectious diseases (Syed et al., 2013).

Glutaminase Inhibition for Cancer Therapy

The exploration of thiadiazole derivatives as glutaminase inhibitors represents another promising application. A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs revealed their potency in inhibiting glutaminase, suggesting a potential role in cancer therapy by targeting glutamine metabolism in cancer cells (Shukla et al., 2012).

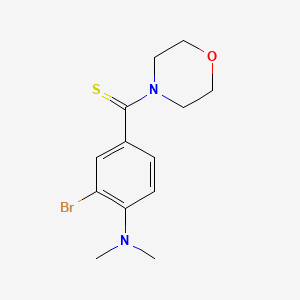

Broad-Spectrum Antifungal Agents

The development of broad-spectrum antifungal agents is another critical area of research. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective against a range of fungal species, including Candida and Aspergillus, highlighting the potential of these compounds in addressing fungal infections (Bardiot et al., 2015).

properties

IUPAC Name |

2-morpholin-4-yl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-2-3-10-13-14-11(18-10)12-9(16)8-15-4-6-17-7-5-15/h2-8H2,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGQNVROJRSFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157486 | |

| Record name | 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132304-38-2 | |

| Record name | N-(5-Propyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132304-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132304382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)

![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5523039.png)

![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)